

# piroxicam pharmacokinetics plasma elimination

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Piroxicam

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## Piroxicam Pharmacokinetic Parameters

The following table consolidates key pharmacokinetic data from clinical and preclinical studies.

Parameter	Human Clinical Trial (with G-CSF) [1]	Human Phase I Study [2]	Rhesus Monkey Study [3]
Dosage Range	150 to 555 mg/m <sup>2</sup>	90 to 190 mg/m <sup>2</sup>	150 mg/m <sup>2</sup>
Administration	1-hour IV infusion	1-hour IV infusion	1-hour IV infusion
Distribution Half-life (t <sub>1/2</sub> α)	3.2 ± 2.7 min	2.9 ± 5.3 min	1.0 min
Elimination Half-life (t <sub>1/2</sub> β)	82 ± 92 min	18.7 ± 36.5 min	180 min
Plasma Clearance	840 ± 230 mL/min/m <sup>2</sup>	720 ± 210 mL/min/m <sup>2</sup>	1420 mL/min/m <sup>2</sup>
Area Under Curve (AUC)	Reported (dose-dependent)	435 μmol·min/L (at MTD)	220 μM·min

Parameter	Human Clinical Trial (with G-CSF) [1]	Human Phase I Study [2]	Rhesus Monkey Study [3]
Linear Elimination	Yes (over 4-fold dose range)	Clearance did not vary with dose	Information not specified

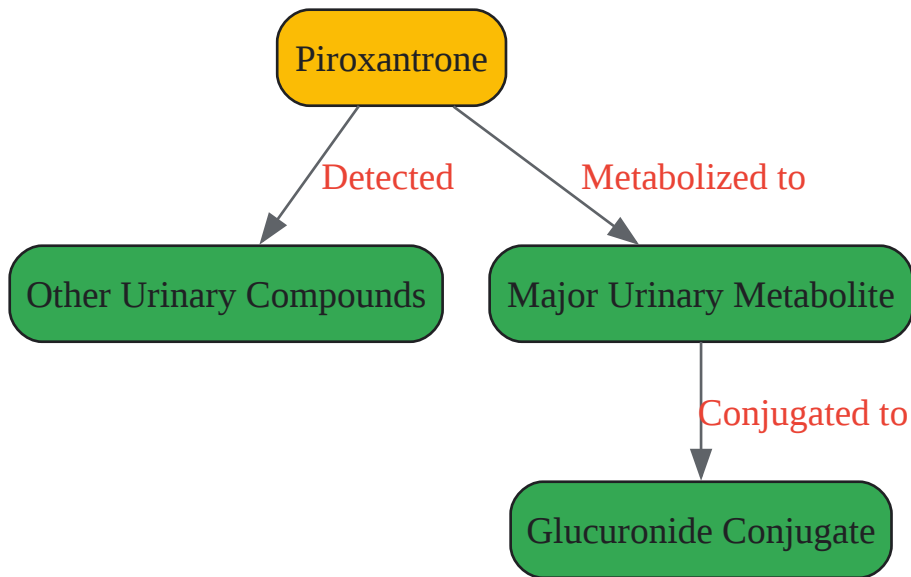
**Piroxantrone's** pharmacokinetics are characterized by **rapid distribution** and a **shorter elimination phase**, with linear kinetics observed over the studied dose ranges [1]. A key finding from preclinical research is that **piroxantrone was not detectable in cerebrospinal fluid**, indicating poor penetration of the blood-brain barrier [3].

## Metabolism and Urinary Excretion

A study in Rhesus monkeys identified the metabolic and excretion profile of **piroxantrone**, which provides insights for interpreting human data [3]:

- **Metabolites:** **Piroxantrone** and three other compounds not present in pre-treatment samples were detected in urine.
- **Major Metabolite:** The major urinary metabolite was isolated. Its cytotoxicity against MOLT-4 cells *in vitro* was **at least one log less** than that of the parent **piroxantrone** compound.
- **Conjugation:** One of the other detected compounds was determined to be a **glucuronide conjugation product** of the major metabolite.

The following diagram illustrates the metabolic pathway of **piroxantrone** based on the Rhesus monkey study:



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*Piroxantrone* metabolic pathway and detected urinary compounds.

## Detailed Experimental Protocols

The pharmacokinetic data summarized above were generated using specific and rigorous methodologies.

### Human Clinical Trial Protocol (with G-CSF) [1]

- **Study Design:** A phase I and pharmacokinetic study of a 1-hour intravenous infusion of **piroxantrone** in combination with granulocyte-colony stimulating factor (G-CSF).
- **Patients:** 37 patients were studied over a dosage range of 150 to 555 mg/m<sup>2</sup>.
- **Pharmacokinetic Analysis:** Plasma elimination of **piroxantrone** was found to be biexponential. A **limited sampling strategy** was developed to estimate total drug exposure (AUC) from plasma **piroxantrone** concentrations at **30, 60, and 120 minutes** after the start of the infusion.

### Preclinical Protocol (Rhesus Monkey) [3]

- **Model:** Rhesus monkey model for continuous infusion of drugs into cerebrospinal fluid.
- **Dosing:** Intravenous dose of 150 mg/m<sup>2</sup> administered over 60 minutes.

- **Sample Collection:** Concomitant serial sampling of plasma and cerebrospinal fluid (CSF) was performed to determine drug penetration into the CNS.
- **Metabolite Analysis:** Urine was analyzed for drug-related compounds. The major urinary metabolite was isolated, and its cytotoxicity was evaluated *in vitro* against MOLT-4 cells using established colorimetric assays (e.g., MTT assay).

## Key Implications for Drug Development

- **Predictable Dosing:** The linear elimination of **piroxastrone** over a nearly 4-fold dose range indicates that systemic drug exposure remains predictable when dose adjustments are made [1].
- **Limited CNS Activity:** The inability to detect **piroxastrone** in the CSF suggests the drug is unlikely to be effective against primary brain tumors or central nervous system metastases through systemic administration [3].
- **Low-Risk Metabolites:** The major identified metabolite demonstrates significantly reduced cytotoxicity, which may simplify the toxicity profile [3].

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## References

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2. Phase I study and pharmacodynamics of piroxastrone ... [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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To cite this document: Smolecule. [piroxastrone pharmacokinetics plasma elimination]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548636#piroxastrone-pharmacokinetics-plasma-elimination>]

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